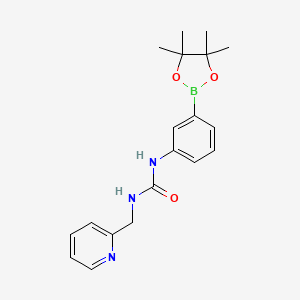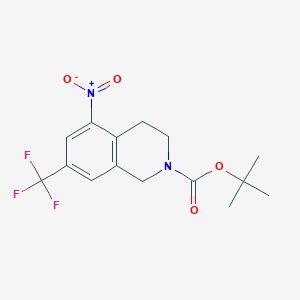
Ethyl(2-formyl-4-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-formyl-4-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5. It is known for its unique structure, which includes a formyl group, a methoxy group, and an ethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(2-formyl-4-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as potassium carbonate or sodium hydride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl(2-formyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-carboxy-4-methoxyphenoxyacetic acid
Reduction: 2-hydroxymethyl-4-methoxyphenoxyacetic acid
Substitution: Various substituted phenoxyacetic acid derivatives
科学的研究の応用
Ethyl(2-formyl-4-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl(2-formyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate enzyme activity and affect various biochemical processes .
類似化合物との比較
Similar Compounds
- Ethyl(2-methoxyphenoxy)acetate
- Ethyl(4-formyl-2-methoxyphenoxy)acetate
- Ethyl(2-formyl-4-ethoxyphenoxy)acetate
Uniqueness
Ethyl(2-formyl-4-methoxyphenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .
特性
分子式 |
C12H13O5- |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
2-(2-formyl-4-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C12H14O5/c1-3-10(12(14)15)17-11-5-4-9(16-2)6-8(11)7-13/h4-7,10H,3H2,1-2H3,(H,14,15)/p-1 |
InChIキー |
FMUWHYNSXZKGRI-UHFFFAOYSA-M |
正規SMILES |
CCC(C(=O)[O-])OC1=C(C=C(C=C1)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



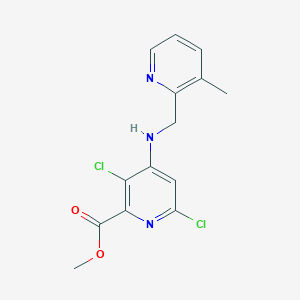
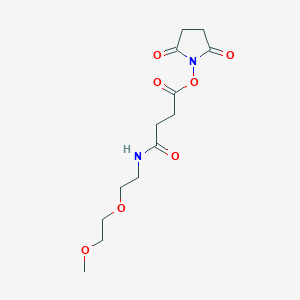
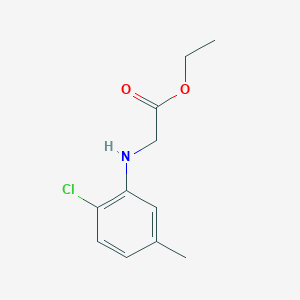
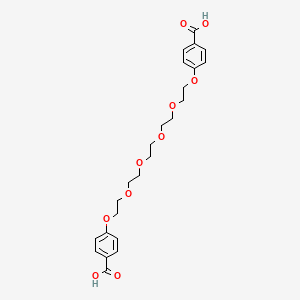
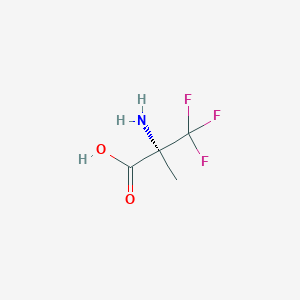
![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)
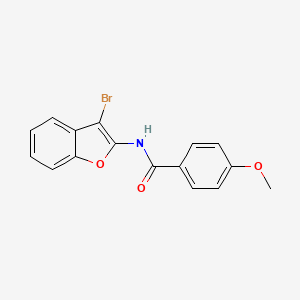

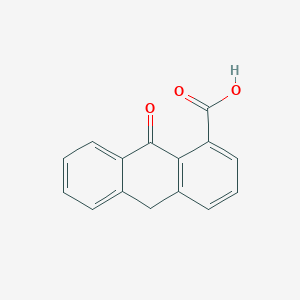
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)
